molecular formula C8H9N B1365601 Bicyclo[4.2.0]octa-1,3,5-trien-3-amine CAS No. 55716-66-0

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Cat. No.: B1365601
CAS No.: 55716-66-0
M. Wt: 119.16 g/mol
InChI Key: JTXHBTQCQCFUQW-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5-trien-3-amine is an organic compound with a unique bicyclic structure It is derived from benzocyclobutene and features a triene (three double bonds) system within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine can be synthesized through a multi-step process starting from benzocyclobutene. One common method involves the use of Grignard reagents and subsequent reactions to introduce the amine group. For instance, a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene has been reported . The reaction conditions typically involve the use of solvents like methylene chloride and hexane, and the product is purified through techniques such as extraction and evaporation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can convert double bonds to single bonds or reduce other functional groups.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce saturated bicyclic amines.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in unique chemical reactions, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets would depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the amine group, which allows for additional chemical modifications and potential applications in various fields. Its bicyclic structure also provides stability and reactivity that can be leveraged in synthetic chemistry and material science.

Properties

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXHBTQCQCFUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455656
Record name Bicyclo[4.2.0]octa-1,3,5-trien-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55716-66-0
Record name Bicyclo[4.2.0]octa-1,3,5-trien-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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